molecular formula C4H7ClO2 B2971491 (R)-2-Chlorobutyric Acid CAS No. 54053-45-1

(R)-2-Chlorobutyric Acid

Cat. No. B2971491
CAS RN: 54053-45-1
M. Wt: 122.55
InChI Key: RVBUZBPJAGZHSQ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Chlorobutyric Acid” is a type of organic compound known as a carboxylic acid. The “R” in its name refers to the configuration of the chiral center in the molecule . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which makes them capable of donating a proton, classifying them as acids .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives has seen significant development in recent years. These reactions often involve molecular hydrogen as the reducing agent and can be facilitated by both heterogeneous and homogeneous catalysts .


Molecular Structure Analysis

The molecular structure of a compound like “®-2-Chlorobutyric Acid” can be determined using various software tools like ChemDraw, HyperChem, and GuassView 5.0 . These tools allow for the establishment of a molecular structure model.


Chemical Reactions Analysis

Carboxylic acids, like “®-2-Chlorobutyric Acid”, can participate in a variety of chemical reactions. One of the most common types of reactions they undergo is acid-base reactions in aqueous solutions .


Physical And Chemical Properties Analysis

Carboxylic acids have several physical and chemical properties. They are usually colorless and crystalline. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .

Scientific Research Applications

Catalysis and Synthesis

Silica from Rice Husk as a Catalyst

Advances in utilizing silica derived from rice husk for immobilizing transition metals and organic moieties highlight the growing interest in sustainable and efficient catalysts for various chemical reactions. This approach leverages the sol-gel technique and grafting methods to incorporate catalysts into a silica matrix, demonstrating the broader trend towards greener synthesis methods that could potentially apply to reactions involving (R)-2-Chlorobutyric Acid (Adam, Appaturi, & Iqbal, 2012).

Analytical Chemistry

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an important technique for the separation of polar, weakly acidic or basic samples, including peptides, proteins, and small molecules. This method, characterized by the use of polar columns and aqueous-organic mobile phases rich in organic solvents, highlights the importance of analytical techniques in identifying and quantifying chemical compounds, potentially including (R)-2-Chlorobutyric Acid (Jandera, 2011).

Biochemical and Environmental Significance

Antimicrobial Remedies in Brazil

Ethnopharmacological studies in Brazil have evaluated various plant species for antimicrobial properties, indicating a rich area of research into natural products that combat microbial infections. While not directly linked to (R)-2-Chlorobutyric Acid, this research underscores the ongoing search for compounds with useful biological activities, including potential antimicrobial agents (de Souza et al., 2004).

Safety And Hazards

The safety and hazards associated with a specific carboxylic acid would depend on its specific properties. It’s always important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

Future Directions

The field of carboxylic acid research is continuously evolving. Recent developments in the catalytic reduction of carboxylic acid derivatives have opened new avenues for exploration .

properties

IUPAC Name

(2R)-2-chlorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Chlorobutyric Acid

CAS RN

54053-45-1
Record name (R)-2-Chlorobutyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.